molecular formula C21H21NO3 B14729086 2-(9h-Fluoren-2-ylcarbamoyl)cyclohexanecarboxylic acid CAS No. 6341-13-5

2-(9h-Fluoren-2-ylcarbamoyl)cyclohexanecarboxylic acid

Katalognummer: B14729086
CAS-Nummer: 6341-13-5
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: LZSJASSXOILRIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(9H-Fluoren-2-ylcarbamoyl)cyclohexanecarboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorenyl group attached to a cyclohexane ring via a carbamoyl linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-2-ylcarbamoyl)cyclohexanecarboxylic acid typically involves the reaction of fluorenylamine with cyclohexanecarboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamoyl linkage. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(9H-Fluoren-2-ylcarbamoyl)cyclohexanecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The fluorenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines.

Wissenschaftliche Forschungsanwendungen

2-(9H-Fluoren-2-ylcarbamoyl)cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(9H-Fluoren-2-ylcarbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The fluorenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-cyclohexanecarboxylic acid
  • 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]amino-cyclooctanecarboxylic acid
  • 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]amino-4-oxocyclohexanecarboxylic acid

Uniqueness

2-(9H-Fluoren-2-ylcarbamoyl)cyclohexanecarboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the fluorenyl and cyclohexane moieties allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

6341-13-5

Molekularformel

C21H21NO3

Molekulargewicht

335.4 g/mol

IUPAC-Name

2-(9H-fluoren-2-ylcarbamoyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C21H21NO3/c23-20(18-7-3-4-8-19(18)21(24)25)22-15-9-10-17-14(12-15)11-13-5-1-2-6-16(13)17/h1-2,5-6,9-10,12,18-19H,3-4,7-8,11H2,(H,22,23)(H,24,25)

InChI-Schlüssel

LZSJASSXOILRIY-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C(C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.